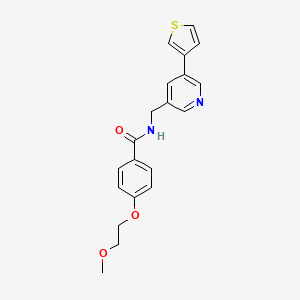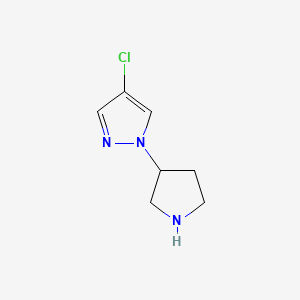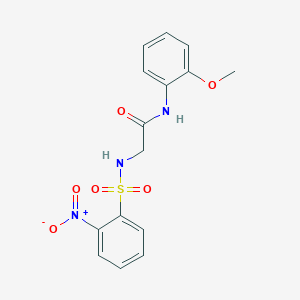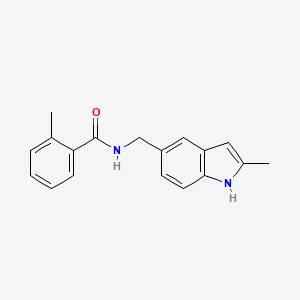
4-(2-methoxyethoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyethoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as MPT0B390, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the class of pyridine-containing benzamides and has been synthesized using various methods.
科学的研究の応用
Reactivity with Amines : Buggle et al. (1978) investigated the reactivity of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with various amines, such as morpholine, piperidine, and pyrrolidine. Their findings contribute to understanding the chemical behavior of thiophene derivatives in the presence of different nucleophiles, which is crucial for the design of new chemical entities in synthetic organic chemistry (Buggle, McManus, & O'sullivan, 1978).
Nonaqueous Capillary Electrophoresis : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances. This method is essential for quality control and purity assessment in pharmaceutical preparations, underscoring the significance of analytical techniques in drug development (Ye, Huang, Li, Xiang, & Xu, 2012).
Biological Activities
Antibacterial and Antifungal Activities : Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties. These findings indicate the potential of thiophene derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Anticancer Evaluation : Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested their anticancer activity against various human cancer cell lines. The study demonstrates the therapeutic potential of pyridinyl benzamide derivatives in cancer treatment, highlighting the importance of chemical synthesis in drug discovery (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
特性
IUPAC Name |
4-(2-methoxyethoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-7-8-25-19-4-2-16(3-5-19)20(23)22-12-15-10-18(13-21-11-15)17-6-9-26-14-17/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLPMHBOSJSVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)



![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)

![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)

